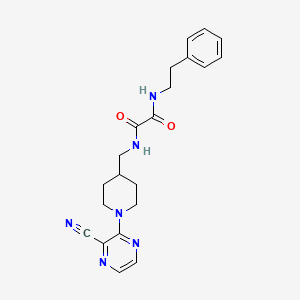

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide

Description

N1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide (CAS 1797852-08-4) is an oxalamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine moiety and a phenethyl group. Its molecular formula is C₂₂H₂₅N₅O₂, with a molecular weight of 391.5 g/mol . The compound’s structure includes:

- A piperidin-4-ylmethyl group linked to a 3-cyanopyrazin-2-yl substituent at the N1 position.

- A phenethyl group attached via an oxalamide linker at the N2 position.

Properties

IUPAC Name |

N'-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c22-14-18-19(24-11-10-23-18)27-12-7-17(8-13-27)15-26-21(29)20(28)25-9-6-16-4-2-1-3-5-16/h1-5,10-11,17H,6-9,12-13,15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUOLJAKRUPAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Preparation of 3-cyanopyrazine: This can be synthesized from pyrazine through a cyanation reaction.

Formation of the piperidine intermediate: The 3-cyanopyrazine is then reacted with a suitable piperidine derivative to form the piperidine intermediate.

Coupling with oxalamide: The piperidine intermediate is then coupled with an oxalamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

W-15 and W-18

- W-15 : A sulfonamide derivative with a 2-phenylethyl-2-piperidinylidene core and a 4-chlorophenyl group. Molecular weight: ~350 g/mol (estimated).

- W-18 : Features a 4-nitrophenylethyl-piperidinylidene core with a 4-chlorophenylsulfonamide group. Molecular weight: ~400 g/mol (estimated).

Key Differences :

- Unlike the target compound, W-15 and W-18 utilize sulfonamide linkers instead of oxalamides.

- Both W-series compounds adopt a 2-piperidinylidene configuration, whereas the target compound uses a 4-piperidinylmethyl group, which may alter receptor interaction profiles (e.g., opioid vs. non-opioid targets) .

Fentanyl

- A 4-piperidinyl opioid with a phenethyl-anilino propanamide structure. Molecular weight: 336.5 g/mol.

- Structural Insight : The target compound shares the 4-piperidinyl motif with fentanyl but replaces the propanamide with an oxalamide linker, likely reducing μ-opioid receptor affinity while introducing alternative pharmacological effects .

Oxalamide Derivatives

N1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (CAS 1797731-70-4)

- Molecular formula: C₁₉H₂₀N₆O₂ ; molecular weight: 364.4 g/mol .

N1-(2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 877631-61-3)

Substituent-Driven Functional Comparisons

Biological Activity

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing from diverse sources to present a comprehensive overview.

The synthesis of this compound typically involves multiple steps:

- Preparation of 3-Cyanopyrazine : Synthesized from pyrazine via cyanation.

- Formation of Piperidine Intermediate : Reaction of 3-cyanopyrazine with a suitable piperidine derivative.

- Coupling with Oxalamide : The piperidine intermediate is coupled with an oxalamide derivative under controlled conditions.

This multi-step synthesis is optimized for high yield and purity, often employing advanced techniques such as automated reactors for industrial production .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, influencing various biological pathways. However, detailed studies are still required to elucidate the precise molecular targets involved .

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on related piperazine derivatives have shown moderate protection against viruses like HIV and HSV . The following table summarizes some findings related to antiviral activity:

| Compound | Virus Type | EC50 (μM) | CC50 (μM) |

|---|---|---|---|

| 3f | CVB-2 | 96 | >96 |

| 3g | HSV-1 | 92 | 31 |

| NM 176 | Various | 23 | 18 |

| M 5255 | Various | 1.8 | N/A |

EC50 denotes the concentration required to achieve 50% inhibition of viral replication, while CC50 indicates the cytotoxic concentration affecting 50% of the cells .

Antibacterial and Antifungal Activity

In addition to antiviral effects, there is evidence suggesting antibacterial and antifungal activities associated with similar compounds. A study evaluating several derivatives found significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .

Case Studies

Several case studies have been documented regarding the biological evaluation of related compounds:

- Antiviral Screening : A set of derivatives was synthesized and screened for antiviral activity against HIV and other selected viruses. The benzyl and fluorophenyl derivatives showed notable efficacy, indicating potential for further development in antiviral therapies .

- Antibacterial Testing : Compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating varying degrees of antibacterial activity. These findings support the potential use of such compounds in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.